

1-O-Methyljatamanin D: A Technical Overview of a Valeriana-Derived Iridoid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-O-Methyljatamanin D	
Cat. No.:	B15592342	Get Quote

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Core Compound Identification

Value	Reference
1-O-Methyljatamanin D	[1][2]
54656-47-2	[2]
C11H16O4	[1]
212.24 g/mol	[1]
Iridoid	[1]
Valeriana jatamansi	[1]
	1-O-Methyljatamanin D 54656-47-2 C11H16O4 212.24 g/mol Iridoid

Note: While **1-O-Methyljatamanin D** has been identified and isolated from Valeriana jatamansi, there is a notable lack of specific research into its biological activities and mechanisms of action in the publicly available scientific literature. The following sections provide an in-depth overview of the biological activities and experimental protocols for other structurally related iridoids isolated from the same plant, which may offer insights into the potential therapeutic applications of this class of compounds.



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Biological Activities of Iridoids from Valeriana jatamansi

Iridoids isolated from Valeriana jatamansi have demonstrated significant neuroprotective and anti-inflammatory properties in preclinical studies. These activities are of considerable interest for the development of new therapeutics for neurological disorders and inflammatory conditions.

Neuroprotective Effects

Several studies have highlighted the potential of iridoids from Valeriana jatamansi to protect neuronal cells from damage. For instance, various isolated iridoids have shown moderate neuroprotective effects against MPP+-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells.[3][4] An iridoid-rich fraction from Valeriana jatamansi has also been found to promote recovery following spinal cord injury.[5]

Anti-inflammatory Activities

A range of iridoids from Valeriana jatamansi has been shown to possess anti-inflammatory properties.[6] Certain compounds exhibited potent inhibitory effects on nitric oxide (NO) production in LPS-induced murine microglial BV-2 cells.[6] Additionally, some isolates have demonstrated an inhibitory effect against TNF-α production in LPS-stimulated RAW264.7 cells.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activity for various iridoids isolated from Valeriana jatamansi.



Compound	Biological Activity	Assay	IC50 Value (μM)
Jatadomin A	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	24.4
Jatadomin B	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	9.2
Jatadomin C	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	21.2
Jatadomin D	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	25.9
Jatadomin E	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	30.6
Known Analogue 6	Anti-inflammatory (NO Inhibition)	LPS-induced BV-2 cells	0.4

Experimental Protocols Neuroprotective Activity Assay

Cell Line: Human dopaminergic neuroblastoma SH-SY5Y cells.[3]

Methodology:

- SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
- After 24 hours, the cells are pre-treated with various concentrations of the test compounds for a specified duration.
- Following pre-treatment, the cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, to induce neuronal cell death.
- Cell viability is then assessed using a standard method such as the MTT assay.
- The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of MPP+.[3]



Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Cell Line: Murine microglial BV-2 cells.[6]

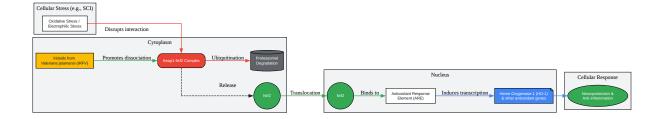
Methodology:

- BV-2 cells are seeded in 96-well plates and allowed to adhere.
- The cells are then treated with various concentrations of the test compounds.
- After a short incubation period, inflammation is induced by adding lipopolysaccharide (LPS).
- The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
- The inhibitory activity of the compounds on NO production is calculated.[6]

Signaling Pathway

An iridoid-rich fraction derived from Valeriana jatamansi has been shown to alleviate neuroinflammation and protect the blood-spinal cord barrier after spinal cord injury by activating the Nrf2/HO-1 signaling pathway.[5]





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Caption: Nrf2/HO-1 signaling pathway activated by iridoids from V. jatamansi.

In conclusion, while specific data on **1-O-Methyljatamanin D** is currently limited, the broader class of iridoids from Valeriana jatamansi presents a promising area for future research, particularly in the fields of neuroprotection and anti-inflammatory drug discovery. Further investigation into the specific activities of **1-O-Methyljatamanin D** is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [1-O-Methyljatamanin D: A Technical Overview of a Valeriana-Derived Iridoid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592342#1-o-methyljatamanin-d-cas-number-and-molecular-formula]

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